molecular formula C12H10N2O3 B14887855 3-((6-Methylpyridazin-3-yl)oxy)benzoic acid

3-((6-Methylpyridazin-3-yl)oxy)benzoic acid

Cat. No.: B14887855
M. Wt: 230.22 g/mol
InChI Key: PPQGDQLSTIZJLW-UHFFFAOYSA-N
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Description

3-((6-Methylpyridazin-3-yl)oxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a 6-methylpyridazin-3-yl group attached to the benzoic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Methylpyridazin-3-yl)oxy)benzoic acid typically involves the reaction of 6-methylpyridazine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((6-Methylpyridazin-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced forms.

    Substitution: Formation of nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

3-((6-Methylpyridazin-3-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-((6-Methylpyridazin-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((6-Methylpyridazin-3-yl)amino)benzoic acid: Similar structure but with an amino group instead of an oxy group.

    3-((6-Methylpyrazin-2-yl)oxy)benzoic acid: Similar structure but with a pyrazinyl group instead of a pyridazinyl group.

Uniqueness

3-((6-Methylpyridazin-3-yl)oxy)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(6-methylpyridazin-3-yl)oxybenzoic acid

InChI

InChI=1S/C12H10N2O3/c1-8-5-6-11(14-13-8)17-10-4-2-3-9(7-10)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

PPQGDQLSTIZJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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